molecular formula C7H6BrNO2 B13936498 Furo[3,2-c]pyridin-3(2H)-one hydrobromide

Furo[3,2-c]pyridin-3(2H)-one hydrobromide

Cat. No.: B13936498
M. Wt: 216.03 g/mol
InChI Key: ACNVFKYPVCTBSZ-UHFFFAOYSA-N
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Description

Furo[3,2-c]pyridin-3(2H)-one hydrobromide is a heterocyclic compound that contains both furan and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furo[3,2-c]pyridin-3(2H)-one hydrobromide typically involves the cyclization of appropriate precursors. One common method involves the preparation of substituted furopropenoic acids from aldehydes under Doebner’s conditions. These acids are then converted to azides, which are cyclized by heating in Dowtherm to form furopyridones. The resulting compounds are aromatized with phosphorus oxychloride to yield chloro derivatives of furo[3,2-c]pyridine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Furo[3,2-c]pyridin-3(2H)-one hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furopyridines, such as 4-amino-2-(3-pyridyl)furo[3,2-c]pyridine and 2-(4-aminophenyl)furo[3,2-c]pyridine .

Scientific Research Applications

Furo[3,2-c]pyridin-3(2H)-one hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of furo[3,2-c]pyridin-3(2H)-one hydrobromide involves its interaction with molecular targets and pathways within biological systems. For instance, as a photosensitizer, it generates reactive oxygen species (ROS) such as singlet oxygen (1O2) and hydroxyl radicals (˙OH) upon activation by light. These ROS can cause damage to bacterial cells, leading to their ablation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furo[3,2-c]pyridin-3(2H)-one hydrobromide is unique due to its specific structural configuration and the presence of both furan and pyridine rings. This configuration allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

IUPAC Name

furo[3,2-c]pyridin-3-one;hydrobromide

InChI

InChI=1S/C7H5NO2.BrH/c9-6-4-10-7-1-2-8-3-5(6)7;/h1-3H,4H2;1H

InChI Key

ACNVFKYPVCTBSZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(O1)C=CN=C2.Br

Origin of Product

United States

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